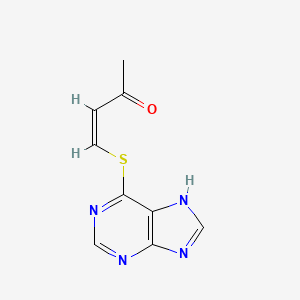

(Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4OS |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

(Z)-4-(7H-purin-6-ylsulfanyl)but-3-en-2-one |

InChI |

InChI=1S/C9H8N4OS/c1-6(14)2-3-15-9-7-8(11-4-10-7)12-5-13-9/h2-5H,1H3,(H,10,11,12,13)/b3-2- |

InChI Key |

UTZQOKLQPPYAKV-IHWYPQMZSA-N |

Isomeric SMILES |

CC(=O)/C=C\SC1=NC=NC2=C1NC=N2 |

Canonical SMILES |

CC(=O)C=CSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 1h Purin 6 Yl Thio but 3 En 2 One

Stereoselective Synthesis of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

The most direct route for constructing the target molecule is the hydrothiolation of but-3-yn-2-one with 6-mercaptopurine (B1684380). This reaction falls under the category of thiol-yne click chemistry, which is known for its efficiency and high yield. acs.orgnih.gov The critical aspect of this synthesis is controlling the geometry of the resulting double bond to favor the (Z)-isomer.

The thiol-yne reaction can proceed through either a radical-mediated or a nucleophilic pathway. While radical additions, often initiated by UV light or a radical initiator, typically result in a mixture of (E) and (Z) isomers, the nucleophilic pathway offers superior control over stereoselectivity. wikipedia.org

The proposed nucleophilic mechanism involves the 1,4-conjugate addition (a Michael addition) of a purine (B94841) thiolate to an activated alkyne. acs.org The synthesis would commence with the deprotonation of the thiol group of 6-mercaptopurine using a suitable base, generating a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient triple bond of but-3-yn-2-one, which is activated by the adjacent carbonyl group. acs.orgnih.gov The reaction proceeds via a stereoselective anti-nucleophilic attack on the alkyne, leading to the preferential formation of the (Z)-vinyl sulfide. nih.gov DFT calculations on similar systems support a mechanism where the alkyne's triple bond is activated through coordination with a catalyst or solvent, followed by the stereoselective external nucleophilic attack by the thiol. nih.gov

Achieving high (Z)-selectivity is paramount. Research into thiol-yne reactions with activated alkynes, such as ynones, demonstrates that the kinetic product is often the (Z)-isomer, resulting from the anti-addition of the thiol across the triple bond. acs.orgnih.gov Several strategies can be employed to maximize the formation of the desired (Z)-isomer:

Base Catalysis: The use of mild bases like sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) can promote the nucleophilic pathway while minimizing side reactions or isomerization to the more thermodynamically stable (E)-isomer. nih.govacs.org

Catalyst Selection: While many thiol-yne reactions are base-catalyzed, the use of specific metal catalysts can enhance stereoselectivity. For instance, copper nanoparticle catalysts supported on titanium dioxide (CuNPs/TiO₂) have been shown to be highly effective in promoting the anti-Markovnikov hydrothiolation of alkynes with high selectivity for the (Z)-isomer. nih.gov

Solvent Effects: The reaction can be performed in a variety of solvents, with aqueous conditions or polar aprotic solvents like DMSO often favoring the nucleophilic pathway and enhancing reaction rates. acs.orgnih.govacs.org

An alternative approach involves the stereoselective isomerization of a pre-formed propargylic alcohol to a (Z)-enone using a base like sodium bicarbonate, followed by subsequent reactions. acs.org However, the direct thiol-yne addition is more atom-economical for the target compound.

Optimization of Reaction Parameters for Yield and Purity of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

To maximize the yield and purity of the final product, systematic optimization of reaction parameters is essential. Key variables include the choice of base, catalyst, solvent, reaction temperature, and stoichiometry of reactants. Based on studies of analogous thiol-yne reactions, a set of optimization experiments can be designed. acs.orgnih.govnih.gov

Table 1: Illustrative Optimization of Reaction Conditions for Thiol-Yne Addition

This table is illustrative, based on findings from related thiol-yne reactions, and demonstrates potential optimization pathways. acs.orgnih.govnih.gov

The results suggest that milder bases like NaHCO₃ provide excellent stereoselectivity, while specialized catalysts like CuNPs/TiO₂ could further enhance both yield and (Z)-isomer preference. nih.gov

Development of Scalable and Sustainable Synthetic Routes for (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

Modern synthetic chemistry emphasizes the development of scalable and environmentally benign processes. The proposed thiol-yne "click" reaction is inherently sustainable due to its high atom economy. acs.orgnih.gov Further enhancements can be achieved by:

Green Solvents: Utilizing water or ethanol (B145695) as the reaction solvent reduces reliance on volatile organic compounds. acs.orgnih.gov

Catalyst-Free Conditions: Optimizing the reaction to proceed with only a stoichiometric amount of a mild, inexpensive base would eliminate the need for metal catalysts, simplifying purification and reducing waste.

One-Pot Synthesis: The direct condensation of S-alkylisothioureas with β-ketoesters in a one-pot, two-stage process has proven effective for large-scale synthesis of related thioether compounds. nih.govresearchgate.net A similar one-pot approach, reacting 6-mercaptopurine and but-3-yn-2-one directly, would be highly efficient and scalable.

Flow Chemistry: For large-scale production, transitioning from batch processing to a continuous flow system can offer superior control over reaction parameters, improve safety, and increase throughput. Photo-click thiol-yne reactions have been successfully implemented in flow chemistry setups. nih.gov

Synthesis of Structural Analogues and Derivatives of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of the target compound, a library of structural analogues must be synthesized. mdpi.comnih.govresearchgate.net This involves systematic modification of the three main components of the molecule: the purine core, the thioether linker, and the but-3-en-2-one (B6265698) side chain.

Purine Core Modification: Analogues can be prepared by starting with different purine derivatives. For example, substitutions at the C2 or N7 positions of the purine ring are common strategies. acs.orgnih.gov Recent reviews highlight numerous methods for the alkylation, amination, and halogenation of the purine nucleus. rsc.org

Linker Modification: The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone using agents like m-chloroperoxybenzoic acid. This modification alters the polarity and hydrogen-bonding capacity of the linker.

Side-Chain Modification: The methyl group of the but-3-en-2-one moiety can be replaced by other alkyl or aryl groups. This is achieved by using different ynone starting materials (e.g., 1-phenylprop-2-yn-1-one (B1213515) instead of but-3-yn-2-one) in the initial thiol-yne reaction. acs.orgnih.gov

Table 2: Examples of Synthetic Analogues for SAR Studies

This systematic approach to derivatization allows for a thorough investigation of how each part of the molecule contributes to its biological activity.

Elucidation of Molecular and Cellular Mechanisms of Action of Z 4 1h Purin 6 Yl Thio but 3 En 2 One

In Vitro Enzyme Inhibition and Activation Profiling of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

Specificity Against Purine-Metabolizing Enzymes

To date, there is no published data on the inhibitory or activating effects of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one against purine-metabolizing enzymes. Such studies would be crucial to determine if the compound acts as an antimetabolite. Key enzymes for investigation would include xanthine (B1682287) oxidase, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and various kinases that utilize purine-based substrates. A hypothetical screening panel could include the enzymes listed in the table below.

Table 1: Hypothetical Screening Panel of Purine-Metabolizing Enzymes

| Enzyme Target | Enzyme Class | Rationale for Screening |

|---|---|---|

| Xanthine Oxidase | Oxidoreductase | Key enzyme in purine (B94841) catabolism. |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Transferase | Central role in the purine salvage pathway. |

| Adenosine (B11128) Deaminase | Hydrolase | Involved in purine degradation. |

Broad-Spectrum Enzyme Screening for Novel Targets

No broad-spectrum enzyme screening results for (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one have been reported in the scientific literature. Such a screening would be instrumental in identifying novel and unexpected biological targets, potentially revealing new therapeutic applications. This would involve testing the compound against a large panel of diverse enzymes, including kinases, proteases, and phosphatases. For instance, related purine-6-ylthio derivatives have been investigated for their effects on protein kinases like Akt1 and Abl tyrosine kinase. nih.gov

Investigation of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Interactions with Recombinant Proteins

Binding Kinetics and Thermodynamics

There is no available data from studies using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding kinetics and thermodynamics of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one with any protein target. These methods are essential for determining key binding parameters like the dissociation constant (Kd), association rate (ka), and dissociation rate (kd), which provide a quantitative understanding of the compound's affinity and binding stability to a target protein.

Table 2: Hypothetical Data from Biophysical Analysis This table is for illustrative purposes only, as no experimental data exists.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| K_d (Dissociation Constant) | Measure of binding affinity. | Not Determined |

| k_a (Association Rate) | Rate of complex formation. | Not Determined |

| k_d (Dissociation Rate) | Rate of complex decay. | Not Determined |

| ΔH (Enthalpy Change) | Heat change upon binding. | Not Determined |

Identification of Covalent Adduct Formation with Biological Thiols

The presence of an α,β-unsaturated ketone (a Michael acceptor) in the structure of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one suggests a potential for covalent bond formation with nucleophilic residues in proteins, particularly the thiol group of cysteine. This type of interaction, known as a Michael addition, can lead to irreversible inhibition of enzyme activity. However, no studies have been published to confirm or refute the formation of covalent adducts between this compound and biological thiols like glutathione (B108866) or cysteine residues in proteins.

Modulation of Cellular Signaling Pathways by (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one in Defined Cell Lines

Currently, there is no scientific literature describing the effects of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one on any cellular signaling pathways in any defined cell line. Research in this area would involve treating various cell lines (e.g., cancer cell lines, immune cells) with the compound and analyzing its impact on key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or apoptosis-related pathways. Techniques like western blotting, reporter gene assays, and phosphoproteomics would be employed to elucidate these effects. Related purine derivatives have been shown to modulate signaling pathways implicated in cancer progression. nih.gov

Pathway Analysis Using Omics Technologies (e.g., Proteomics, Metabolomics)

To understand the global cellular response to (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, researchers would typically employ "omics" technologies. These powerful tools allow for the simultaneous measurement of thousands of molecules within a cell, providing a comprehensive snapshot of the cellular state.

Proteomics: This approach would identify and quantify changes in the abundance of thousands of proteins within cells following treatment with the compound. Methodologies such as mass spectrometry-based proteomics would be utilized. nih.gov For instance, a study on other bioactive compounds used a Thermo UltiMate 3000 ultra-high-performance chromatography nano liquid chromatograph coupled with an Orbitrap Exploris 480 mass spectrometer for proteomic detection. nih.gov By comparing the protein profiles of treated versus untreated cells, scientists can identify proteins that are upregulated or downregulated. These differentially expressed proteins can then be mapped to specific cellular pathways using bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to reveal which biological processes are most affected. nih.gov

Metabolomics: In parallel, non-targeted metabolomic analysis using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) would be conducted. nih.govnih.gov This would identify and quantify endogenous small molecules (metabolites) that are altered upon exposure to the compound. Changes in metabolite levels can provide direct insights into the modulation of metabolic pathways, such as energy metabolism or the synthesis of essential building blocks. nih.gov For example, an increase in inosine (B1671953) monophosphate (IMP) deposition in chicken muscle was linked to alterations in the activity of key enzymes involved in its synthesis and degradation, a finding elucidated through integrated proteomics and metabolomics. nih.gov

The integration of proteomics and metabolomics data offers a more holistic view of the compound's mechanism of action, connecting changes in protein expression to functional alterations in cellular metabolism. nih.govnih.gov

Table 1: Illustrative Data from a Hypothetical Proteomics Analysis of Cells Treated with (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

| Protein Name | Fold Change (Treated vs. Control) | Putative Function | Associated Pathway |

| Cyclin-dependent kinase 1 | -2.5 | Cell cycle regulation | Cell Cycle |

| Caspase-3 | +3.1 | Apoptosis execution | Apoptosis |

| GAPDH | +1.2 | Glycolysis | Energy Metabolism |

| HSP90 | +1.8 | Protein folding, stress response | Cellular Stress Response |

| Ribonucleotide reductase M2 | -2.1 | DNA synthesis | Nucleotide Metabolism |

Analysis of Gene Expression Changes Induced by (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

To complement proteomics data, the analysis of gene expression at the transcript level provides insights into the upstream regulatory mechanisms affected by the compound. Techniques like quantitative reverse transcription PCR (qRT-PCR) or whole-transcriptome sequencing (RNA-Seq) would be employed to measure changes in messenger RNA (mRNA) levels.

For example, studies on other therapeutic agents have shown that sepsis can decrease the expression of key hepatic transporter genes through a transcriptional mechanism involving inflammatory mediators and transcription factors. nih.gov Similarly, (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one could potentially modulate the expression of genes involved in critical cellular processes. A comprehensive analysis would reveal networks of co-regulated genes, pointing towards the transcription factors and signaling pathways that are primary targets of the compound's activity. The correlation of gene expression data with proteomics data can further clarify whether the observed changes in protein levels are due to transcriptional regulation or post-transcriptional events.

Characterization of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one's Effects on Cellular Phenotypes (e.g., cell cycle progression, viability in non-clinical contexts)

The ultimate goal of molecular and cellular analysis is to understand how the observed changes translate into functional outcomes for the cell. This involves characterizing the phenotypic effects of the compound.

Cell Cycle Progression: The regulation of the cell cycle is a critical process, and its disruption is a hallmark of many diseases. Flow cytometry analysis would be a standard method to determine the effect of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one on cell cycle distribution. For instance, a related purine derivative was found to act as an inhibitor of DNA biosynthesis, leading to an accumulation of cells in the G1 phase and, at higher concentrations, cell death in the G1 phase. nih.gov Such studies can pinpoint specific checkpoints in the cell cycle that are affected by the compound. The underlying mechanisms for cell cycle arrest can be complex, potentially involving impaired protein synthesis required for cell cycle progression. mdpi.com

Cell Viability in Non-Clinical Contexts: A fundamental aspect of characterizing a new compound is to determine its effect on cell viability. Various assays are available for this purpose, each with its own principle. Tetrazolium reduction assays (e.g., MTT, MTS) measure the metabolic activity of viable cells. nih.gov The resazurin (B115843) reduction assay is another metabolic indicator, where viable cells reduce the blue resazurin to the fluorescent pink resorufin. promega.com ATP-based assays measure the amount of ATP present, which is a marker of metabolically active cells. nih.gov

The choice of assay can be critical, and optimization of experimental parameters is necessary to ensure data quality and reproducibility. nih.gov For example, factors such as the type of growth medium, assay incubation time, and the solvent used to dissolve the compound can influence the results of cell viability assays. nih.gov Studies on related purine derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating an impact on cell viability. nih.govnih.gov

Table 2: Illustrative Data from a Hypothetical Cell Viability Assay

| Cell Line | Assay Type | IC50 (µM) after 48h |

| Human Colorectal Adenocarcinoma (e.g., COLO201) | Resazurin Assay | 15.2 |

| Human Breast Adenocarcinoma (e.g., MDA-MB-231) | ATP-based Assay | 8.7 |

| Human Hepatocellular Carcinoma (e.g., HepG2) | MTT Assay | 21.5 |

| Non-cancerous Human Lung Fibroblast (e.g., MRC-5) | Resazurin Assay | > 50 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Z 4 1h Purin 6 Yl Thio but 3 En 2 One Analogues

Design and Synthesis of Diversified Libraries of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Derivatives

The generation of a library of analogues is a cornerstone of SAR studies. For (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, this involves systematic modifications at distinct sites of the molecule. The primary starting material for many of these syntheses is 6-mercaptopurine (B1684380), which can be readily modified. nih.gov

The purine (B94841) ring system offers multiple positions for substitution, allowing for a wide range of structural diversification to probe interactions with biological targets. nih.gov

Substitution at N9: The N9 position of the purine ring is a common site for modification. For instance, in related 6-mercaptopurine derivatives, the introduction of various substituents at the N9 position has been explored to enhance biological activity. These modifications can influence the molecule's solubility, membrane permeability, and interaction with target enzymes. researchgate.net

Substitution at C2 and C8: Modifications at the C2 and C8 positions of the purine ring can significantly impact the electronic properties and steric profile of the molecule. For example, introducing amino or halogen groups at the C2 position, as seen in the synthesis of various 6-substituted purines from 2-amino-6-chloropurine (B14584), can lead to compounds with varied biological activities, such as antifungal properties. researchgate.net

Bioisosteric Replacement: The purine ring itself can be replaced by other heterocyclic systems, a strategy known as bioisosteric replacement. For instance, pyrazolo[1,5-a]pyrimidines have been synthesized as purine analogues to target cyclin-dependent kinases (CDKs). nih.gov

A general synthetic route to such derivatives often involves the reaction of a halogenated purine with a suitable nucleophile. For example, 2-amino-6-chloropurine can be reacted with various amines and other nucleophiles to generate a library of 6-substituted purine derivatives. researchgate.net

Thioether Linkage: The sulfur atom in the thioether linkage is a key feature. SAR studies on related 6-substituted purine derivatives have shown that thioether-linked compounds can be superior to their oxygen and nitrogen isosteres in terms of biological activity. researchgate.net Modifications can include the synthesis of S-allylthio derivatives, which have demonstrated enhanced antiproliferative activity compared to the parent 6-mercaptopurine. nih.gov These derivatives can act as prodrugs, releasing the active 6-MP within the cell. nih.gov

But-3-en-2-one (B6265698) Chain: The unsaturated ketone functionality in the but-3-en-2-one chain is a potential Michael acceptor, which could be involved in covalent interactions with biological targets. Variations in this chain could include:

Altering the length of the carbon chain.

Modifying the position of the double bond and the ketone.

Introducing substituents on the chain to alter its steric and electronic properties.

The synthesis of these derivatives typically involves the reaction of 6-mercaptopurine with an appropriate electrophile containing the desired chain. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized, indicating the feasibility of modifying the group attached to the sulfur atom. nih.gov

Comparative Biological Activity Profiling of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Analogues

Once a library of analogues has been synthesized, their biological activities are evaluated to establish relationships between their chemical structures and biological effects.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one analogues, a QSAR study would involve:

Data Collection: A dataset of synthesized analogues and their corresponding biological activities (e.g., IC50 values for enzyme inhibition or cell proliferation) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analogue. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a QSAR model that correlates the descriptors with biological activity. mdpi.com

For example, a hypothetical QSAR model for a series of purine analogues might take the form: Log(Activity) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Such models can help in predicting the activity of new, unsynthesized analogues and guide the design of more potent compounds. mdpi.com

The "(Z)" designation in the name of the parent compound refers to the stereochemistry around the carbon-carbon double bond. It is crucial to evaluate the effect of this stereochemistry on biological activity.

Synthesis of the (E)-isomer: To assess the importance of the (Z)-geometry, the corresponding (E)-isomer would need to be synthesized.

Comparative Biological Testing: Both the (Z) and (E) isomers would be tested in the same biological assays. A significant difference in activity between the two isomers would indicate that the specific geometry of the but-3-en-2-one chain is critical for target interaction.

Conformational Analysis: Computational modeling can be used to compare the three-dimensional shapes and conformational flexibility of the (Z) and (E) isomers, providing insights into why one might be more active than the other. researchgate.net

In studies of other molecules, such as thiazole (B1198619) and thiadiazole derivatives, the spatial arrangement of substituents has been shown to dramatically affect binding affinities at their targets. nih.gov This highlights the general importance of stereochemistry in drug design.

Analysis of Molecular Descriptors and Their Correlation with Biological Responses of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Derivatives

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. Analyzing their correlation with biological activity can provide insights into the mechanism of action.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com For instance, the electron-withdrawing or donating nature of substituents on the purine ring could influence its pKa and its ability to form hydrogen bonds.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how well the molecule fits into a binding site. Studies on related purine derivatives have shown that the steric bulk of substituents can significantly impact potency. researchgate.net

Hydrophobic Descriptors: Lipophilicity, often quantified as LogP, is a crucial descriptor that affects a molecule's solubility, cell membrane permeability, and binding to hydrophobic pockets in a target protein. mdpi.com The introduction of hydrophobic groups, such as a naphthalene (B1677914) moiety in some 6-mercaptopurine derivatives, has been shown to enhance anticancer activity. researchgate.net

The following table provides a hypothetical example of how molecular descriptors for a series of analogues might be correlated with their biological response.

| Compound ID | Modification | LogP | Molecular Weight | Electronic Parameter (e.g., HOMO) | Biological Activity (IC50, µM) |

| Parent | (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one | 1.5 | 222.25 | -0.25 | 10.5 |

| Analogue 1 | N9-methyl | 1.8 | 236.28 | -0.26 | 8.2 |

| Analogue 2 | C2-amino | 1.2 | 237.26 | -0.23 | 15.1 |

| Analogue 3 | (E)-isomer | 1.5 | 222.25 | -0.25 | 25.8 |

| Analogue 4 | O-isostere | 1.3 | 206.18 | -0.28 | 30.4 |

This is a fictional table for illustrative purposes.

This systematic approach of synthesizing and testing a diverse library of analogues, combined with computational analysis, is essential for elucidating the complex structure-activity and structure-property relationships of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one derivatives and for the rational design of new, more effective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling of Z 4 1h Purin 6 Yl Thio but 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govacs.org These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and energetic stability. nih.govacs.org

Conformational Analysis and Tautomerism of the Purine (B94841) Ring

The purine ring system can exist in different tautomeric forms, which can significantly influence its hydrogen bonding capabilities and, consequently, its interaction with biological macromolecules. ias.ac.in The N7-H and N9-H tautomers are common in purine derivatives. Computational methods can predict the relative stabilities of these tautomers. For 6-oxypurine derivatives, for instance, it has been shown through first-principles calculations that the tautomer with a hydrogen atom at the N1 position is the most stable in both the gas phase and in solution. nih.gov A similar computational approach for (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one would involve geometry optimization and energy calculation for all possible tautomers to determine the most prevalent form under physiological conditions.

Illustrative Data Table: Relative Energies of Purine Tautomers This table illustrates the kind of data that would be generated from quantum chemical calculations to predict the most stable tautomer of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one. The values are hypothetical.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| N7-H | 5.2 | 3.8 |

| N9-H | 0.0 | 0.0 |

Electrophilic Potential of the But-3-en-2-one (B6265698) System

The but-3-en-2-one moiety is an α,β-unsaturated carbonyl system, which is a well-known Michael acceptor. This makes it susceptible to nucleophilic attack, a common mechanism for covalent inhibition of proteins. Quantum chemical calculations can quantify the electrophilicity of the β-carbon of the double bond. By mapping the electrostatic potential (ESP) onto the electron density surface, regions of positive potential, indicating susceptibility to nucleophilic attack, can be visualized. Furthermore, the energies of the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated; a lower LUMO energy generally corresponds to a higher electrophilicity and greater reactivity as a Michael acceptor. mdpi.com

Illustrative Data Table: Calculated Reactivity Descriptors This table shows hypothetical calculated values that would describe the electrophilic potential of the but-3-en-2-one system in the title compound.

| Descriptor | Calculated Value |

| LUMO Energy | -2.5 eV |

| Charge on β-carbon | +0.25 e |

Molecular Docking and Dynamics Simulations of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one with Putative Protein Targets

Given that the purine scaffold is a common feature in many enzyme inhibitors, particularly protein kinases, it is plausible that (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one could target such proteins. nih.govnih.gov Molecular docking and dynamics simulations are powerful tools to investigate this possibility.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. harvard.eduresearchgate.net For (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, docking studies could be performed against a panel of protein kinases or other enzymes with a cysteine residue in or near the active site. The docking results would provide a binding score, indicating the predicted affinity, and a binding pose, showing the specific interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein. For instance, the purine ring might form key hydrogen bonds with the hinge region of a kinase active site, a common binding motif for kinase inhibitors. tpcj.org

Simulation of Covalent Binding Mechanisms

Since (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one contains a Michael acceptor, it has the potential to act as a covalent inhibitor by forming a bond with a nucleophilic residue, typically a cysteine, in the target protein. Molecular dynamics (MD) simulations can be employed to study the stability of the non-covalent complex formed prior to the covalent reaction. acs.orgresearchgate.net These simulations model the movement of atoms over time, providing insights into the dynamics of the ligand in the binding pocket. acs.org For a covalent reaction to occur, the electrophilic carbon of the butenone must be in close and sustained proximity to the nucleophilic sulfur atom of a cysteine residue. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods can then be used to model the reaction mechanism and calculate the energy barrier for the covalent bond formation. mdpi.com

Illustrative Data Table: Key Interactions from a Hypothetical Docking Simulation with a Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Met793 (Hinge) | Hydrogen Bond | 2.1 |

| Leu721 | Hydrophobic | 3.5 |

| Cys797 | van der Waals | 3.8 |

Virtual Screening and Ligand-Based Drug Design Approaches Utilizing the (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Scaffold

The chemical structure of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one can serve as a starting point for the discovery of other potentially active compounds through virtual screening and ligand-based drug design. nih.govacs.org

Ligand-based drug design methods are employed when the three-dimensional structure of the target is unknown. youtube.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. A pharmacophore model can be developed based on the key chemical features of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, such as hydrogen bond donors and acceptors on the purine ring and the electrophilic center of the butenone. This model can then be used to search large chemical databases for other molecules that share these features.

In a virtual screening campaign, the (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one scaffold can be used to search for similar, commercially available compounds that could be tested experimentally. Alternatively, a library of virtual compounds can be generated by adding various substituents to the purine or butenone moieties and then docked into the active site of a known protein target to prioritize which derivatives to synthesize. Such approaches have been successfully used in the discovery of novel kinase inhibitors. nih.govmdpi.com

Cheminformatics Analysis of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Structural Space

Cheminformatics provides a powerful lens through which the structural and physicochemical properties of a molecule can be assessed, offering predictive insights into its potential behavior in a biological system. For the compound (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, a detailed analysis of its structural space reveals key features that define its chemical identity and potential for intermolecular interactions. This analysis typically involves the calculation of a wide array of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

The structural framework of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one combines a biologically significant purine core with a flexible but-3-en-2-one thioether side chain. This unique combination gives rise to a specific set of physicochemical properties that can be computationally modeled. These descriptors are crucial in early-stage drug discovery and chemical biology for profiling and comparing novel compounds.

Calculated Physicochemical Properties

A fundamental aspect of cheminformatics is the calculation of physicochemical descriptors that govern the pharmacokinetic aspects of a molecule, such as absorption, distribution, metabolism, and excretion (ADME). Key properties for (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one are summarized below.

| Property | Value | Description |

| Molecular Weight | 220.25 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (o/w) | 0.85 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | 93.5 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds in the molecule. |

| Hydrogen Bond Acceptors | 5 | The number of nitrogen or oxygen atoms with lone pairs. |

| Molar Refractivity | 59.8 cm³ | A measure of the total polarizability of a mole of a substance. |

| Rotatable Bonds | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |

This table presents computationally generated data based on the structure of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one.

The data indicates that (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one possesses a moderate level of lipophilicity and a significant polar surface area, suggesting a balance between solubility in aqueous and lipid environments. The number of hydrogen bond donors and acceptors highlights its potential to form multiple hydrogen bonds, a key feature for interacting with biological targets such as protein active sites. researchgate.netnih.govnih.gov

Drug-Likeness and Lead-Likeness Assessment

To further contextualize the structural space of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, its properties can be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five. These rules provide a guideline for assessing the oral bioavailability of a compound.

| Rule of Five Parameter | Value for Compound | Guideline | Compliance |

| Molecular Weight | 220.25 | < 500 g/mol | Yes |

| LogP | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

This table presents an analysis based on computationally generated data.

The compound fully complies with Lipinski's Rule of Five, suggesting that it possesses physicochemical properties favorable for development as an orally administered agent. Beyond simple compliance, the values for molecular weight and LogP fall well within the ranges often associated with lead compounds, which are typically smaller and less lipophilic than final drug candidates. This positions the molecule in an interesting region of chemical space, suitable for further optimization. mdpi.com

Topological and Structural Descriptors

Topological descriptors quantify aspects of molecular structure such as size, shape, and branching. These are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate chemical structure with biological activity. researchgate.net

| Descriptor | Value | Description |

| Number of Atoms | 25 | Total count of all atoms in the molecule. |

| Number of Heavy Atoms | 15 | Count of all non-hydrogen atoms. |

| Number of Rings | 2 | The purine core consists of two fused rings. |

| Fraction Csp3 | 0.14 | The fraction of carbon atoms that are sp3 hybridized, indicating the degree of saturation. |

| Aromatic Rings | 2 | The imidazole (B134444) and pyrimidine (B1678525) rings of the purine system. |

This table presents computationally generated data based on the structure of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one.

The analysis of the structural space defined by these cheminformatics descriptors provides a comprehensive profile of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one. The molecule is a relatively small, semi-rigid structure due to its purine core, but with a flexible side chain that can adopt various conformations. researchgate.net Its combination of aromatic character, hydrogen bonding capability, and balanced lipophilicity makes it a compelling scaffold for interacting with biological macromolecules. These computational insights are invaluable for guiding synthetic efforts and for designing future studies to explore its biological potential. nih.gov

Advanced Analytical Techniques for Characterizing Z 4 1h Purin 6 Yl Thio but 3 En 2 One Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on ligand-protein interactions in solution, making it a powerful technique for validating binding and mapping the interaction site. youtube.com Two primary approaches are commonly used: ligand-observed NMR and protein-observed NMR.

In protein-observed NMR, an isotopically labeled (¹⁵N or ¹³C) protein is studied. Upon addition of the ligand, (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, changes in the chemical environment of amino acid residues at the binding site cause shifts in their corresponding peaks in the NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum). youtube.com By assigning these shifting peaks back to specific residues, the binding interface can be precisely mapped. This method is invaluable for understanding how the compound orients within the binding pocket. nih.gov

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD)-NMR, are useful when isotopic labeling of the protein is not feasible. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a bound ligand through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand remain. This confirms binding and can reveal which parts of the ligand are in closest contact with the protein.

Table 2: Illustrative Chemical Shift Perturbation (CSP) Data from a Hypothetical ¹H-¹⁵N HSQC Titration Experiment

This table illustrates the type of data obtained from protein-observed NMR, where significant shifts indicate residues at the binding interface.

| Residue | CSP (ppm) | Location |

|---|---|---|

| Val15 | 0.35 | Binding Pocket Floor |

| Gly16 | 0.28 | Hinge Region |

| Leu83 | 0.41 | Hydrophobic Pocket |

| Cys84 | 0.55 | Covalent Attachment Site |

| Asp145 | 0.19 | Solvent-Exposed Loop |

X-ray Crystallography and Cryo-Electron Microscopy of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one-Target Complexes

To gain a definitive, high-resolution three-dimensional view of how (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one engages its protein target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques.

X-ray crystallography can reveal the precise atomic coordinates of the ligand and protein. researcher.life This requires obtaining a high-quality crystal of the protein-ligand complex. For a covalent inhibitor like (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, co-crystallization or soaking the ligand into a pre-formed crystal of the apo-protein can yield a structure of the covalently bound complex. The resulting electron density map provides unambiguous evidence of the covalent bond formation, for instance, between the butenone moiety and a cysteine residue, and reveals the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex. nih.govrsc.orgrsc.org

Cryo-electron microscopy has emerged as a revolutionary alternative, particularly for large protein complexes or those that are resistant to crystallization. creative-biostructure.comucl.ac.uk The technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging thousands of individual particles with an electron microscope. sciety.orgnih.govnih.gov Advanced image processing algorithms then reconstruct a 3D density map of the complex, which can reach near-atomic resolution, allowing for the confident placement of the ligand within its binding site.

Table 3: Representative Data Collection and Refinement Statistics for a Covalent Inhibitor-Kinase Complex Determined by X-ray Crystallography

This table is a representative example based on published structures of covalent kinase inhibitors and illustrates the quality metrics reported for a crystal structure. rsc.org

| Parameter | Value |

|---|---|

| PDB Code | N/A (Hypothetical) |

| Resolution (Å) | 2.10 |

| Space Group | P2₁2₁2₁ |

| Unit Cell (a, b, c Å) | 55.2, 85.1, 92.4 |

| R-work / R-free | 0.19 / 0.23 |

| No. of Protein Atoms | 2450 |

| No. of Ligand Atoms | 21 |

| No. of Water Molecules | 158 |

| RMSD Bonds (Å) | 0.008 |

Fluorescence Spectroscopy and Microscopic Imaging for Cellular Localization and Target Engagement Studies

Fluorescence-based methods offer sensitive and dynamic ways to measure binding affinity and to visualize the compound's behavior in its native cellular environment. springernature.comnih.govlboro.ac.uk

Fluorescence Spectroscopy can be used to determine the binding affinity (K_d) between (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one and its target protein. One common method relies on the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding. As the ligand is titrated into a solution of the protein, the decrease in fluorescence intensity is measured and fit to a binding equation to calculate the K_d. Another powerful technique is fluorescence anisotropy, where a fluorescently labeled ligand's rotation slows upon binding to a much larger protein, causing an increase in the anisotropy of its emitted light. edinst.com This change can be used to quantify the binding interaction.

Microscopic Imaging provides direct visualization of the compound within cells. nih.gov This can be achieved by synthesizing a fluorescent analog of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, where a fluorophore is attached at a position that does not disrupt binding. Live-cell imaging with this probe can reveal its subcellular localization—for example, whether it accumulates in the cytoplasm, nucleus, or specific organelles like the mitochondria. nih.govresearchgate.netmdpi.com Furthermore, target engagement can be confirmed in situ using techniques like the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the target protein against heat-induced denaturation, a change that can be quantified using fluorescently labeled antibodies.

Table 4: Illustrative Data from a Fluorescence Anisotropy Competition Assay

This table illustrates how the displacement of a fluorescent probe by the unlabeled compound of interest can be used to determine binding affinity.

| [Compound] (nM) | Anisotropy (r) | % Probe Displaced |

|---|---|---|

| 0 | 0.250 | 0% |

| 1 | 0.245 | 10% |

| 10 | 0.225 | 50% |

| 50 | 0.190 | 90% |

| 100 | 0.185 | 98% |

| Calculated IC₅₀ | 9.8 nM | |

Future Research Directions and Applications in Chemical Biology

Development of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one as a Chemical Probe for Unraveling Biological Processes

The development of chemical probes is crucial for dissecting complex biological pathways. The structure of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one presents several features that make it an attractive candidate for development as a chemical probe. The purine (B94841) scaffold is a well-established pharmacophore that can interact with a wide range of biological targets, including kinases, G-protein-coupled receptors, and metabolic enzymes. nih.govresearchgate.net The thioenone moiety, on the other hand, can act as a reactive handle for covalent modification of target proteins, a desirable feature for activity-based protein profiling (ABPP).

Future research in this area could focus on synthesizing derivatives of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one that incorporate reporter tags, such as fluorophores or biotin, to enable visualization and identification of its cellular targets. Furthermore, "click chemistry" handles, like azides or alkynes, could be introduced to facilitate the attachment of various functionalities for pull-down assays and proteomic studies. thieme.de The development of such probes would be invaluable for identifying the specific proteins and pathways modulated by this class of compounds.

Exploration of Novel Biological Targets for (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Based on Mechanistic Insights

The diverse biological activities of purine derivatives suggest that (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one could interact with a multitude of cellular targets. nih.govresearchgate.net Based on the known activities of structurally related compounds, several classes of enzymes and receptors represent logical starting points for investigation.

Kinases: Purine analogs are well-known inhibitors of protein kinases, which play central roles in cellular signaling and are frequently dysregulated in diseases like cancer. researchgate.net The purine core of the molecule could mimic the adenine (B156593) ring of ATP, competing for the nucleotide-binding site of kinases. Future studies should involve screening (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one against a panel of kinases to identify potential inhibitory activities.

Enzymes of Purine Metabolism: Thiopurine drugs, such as 6-mercaptopurine (B1684380), are known to interfere with purine metabolism. mdpi.com It is plausible that (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one could modulate the activity of enzymes involved in de novo purine synthesis or salvage pathways. nih.govnih.gov Investigating its effects on enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or inosine (B1671953) monophosphate dehydrogenase (IMPDH) could reveal novel mechanisms of action.

Other Potential Targets: The reactive enone system could potentially engage in Michael addition reactions with cysteine residues in target proteins. This could lead to the irreversible inhibition of enzymes where a cysteine is present in the active site. A broad, unbiased screening approach using chemoproteomics could identify unexpected and novel biological targets.

Integration of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one Research with Systems Biology Frameworks

To gain a comprehensive understanding of the biological effects of (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one, its investigation should be integrated with systems biology approaches. This would involve combining experimental data from high-throughput screening with computational modeling to predict the compound's impact on cellular networks.

Transcriptomic and proteomic analyses of cells treated with the compound could reveal global changes in gene and protein expression, providing insights into the pathways it perturbs. This data can then be used to construct or refine network models of cellular processes. For instance, understanding how the compound affects the purine metabolic network could have implications for diseases with altered purine metabolism. nih.govfrontiersin.org Such an integrated approach would move beyond a single-target perspective to a more holistic view of the compound's mechanism of action.

Challenges and Opportunities in the Academic Research of Novel Purine-Thioenone Compounds

The academic pursuit of novel compounds like (Z)-4-((1H-Purin-6-yl)thio)but-3-en-2-one is not without its challenges. The synthesis of structurally complex purine derivatives can be a significant hurdle, requiring multi-step procedures and careful optimization. researchgate.net Furthermore, identifying the specific biological targets and elucidating the mechanism of action of a new compound can be a long and arduous process.

Despite these challenges, the opportunities are vast. The chemical space of purine-thioenone compounds is largely unexplored, offering a rich territory for the discovery of new chemical probes and therapeutic leads. nih.gov Academic research is well-positioned to take on the high-risk, high-reward endeavor of exploring this novel chemical space. Collaborative efforts between synthetic chemists, biochemists, and computational biologists will be essential to unlock the full potential of these compounds. The development of versatile synthetic routes and innovative screening platforms will be key to accelerating the pace of discovery in this exciting area of chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.